molecular formula C11H19N3O B2997237 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide CAS No. 1997695-04-1

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide

Cat. No. B2997237
CAS RN: 1997695-04-1
M. Wt: 209.293
InChI Key: AVNNGVSXTCBJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide” is a compound that contains a pyrazole ring, which is a heterocyclic aromatic organic compound . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides .


Synthesis Analysis

To enhance the potency of certain compounds, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of “N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide” is characterized by a pyrazole ring and a pivalamide group . The empirical formula is C6H11N3 and the molecular weight is 125.17 .

Scientific Research Applications

DNA Binding and Gene Regulation

Double β-alanine Substitutions in DNA Binding : N-methylpyrrole (Py)-N-methylimidazole (Im) polyamides, which share structural motifs with N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide, have been studied for their ability to recognize and bind to specific DNA sequences. Research shows that double β-alanine substitutions in these polyamides can significantly improve their binding affinity and specificity to target DNA sequences, thus offering a potential tool for suppressing gene expression in cells (Watanabe et al., 2015).

Epigenetic Activation of Pluripotency Genes : PI polyamides conjugated with SAHA, a chromatin modifier, have demonstrated the ability to epigenetically activate pluripotency genes in mouse embryonic fibroblasts. This suggests a novel approach for enhancing the induction of pluripotent stem cells (Pandian et al., 2012).

Therapeutic Applications

CFTR Correctors for Cystic Fibrosis : Compounds related to N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide have been investigated for their ability to correct the defective cellular processing of DeltaF508-CFTR, a mutation causing cystic fibrosis. S-cis-locked bithiazole correctors have shown promising results in enhancing the corrector activity, thereby offering a potential therapeutic strategy for cystic fibrosis (Yu et al., 2008).

Antimycobacterial Activity : The antimycobacterial activity of substituted isosteres of pyrazinecarboxylic acids has been explored, with some derivatives demonstrating significant potency against Mycobacterium tuberculosis. This research highlights the potential of these compounds in developing new treatments for tuberculosis (Gezginci et al., 1998).

Cancer Therapy via Gene Silencing : Pyrrole-imidazole polyamides, structurally similar to N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide, have shown promise as gene silencers by targeting specific gene promoters, such as the TGF-β1 promoter, to inhibit the progression of renal diseases and potentially other cancers (Matsuda et al., 2011).

properties

IUPAC Name

N,2,2-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-11(2,3)10(15)13(4)8-9-6-7-12-14(9)5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNNGVSXTCBJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)CC1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide

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